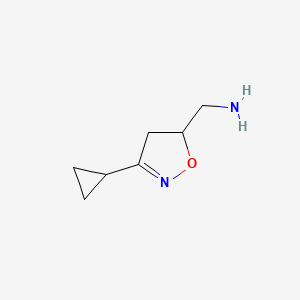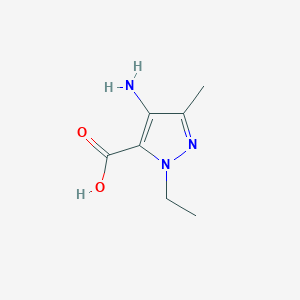
4-Chloro-2-fluoro-3-methylbenzyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-chloro-4-(chloromethyl)-3-fluoro-2-methylbenzene is an organic compound with the molecular formula C8H7Cl2F It is a derivative of benzene, where the benzene ring is substituted with chlorine, fluorine, and methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-chloro-4-(chloromethyl)-3-fluoro-2-methylbenzene typically involves the chlorination and fluorination of methylbenzene derivatives. One common method is the electrophilic aromatic substitution reaction, where a methylbenzene derivative is treated with chlorine and fluorine sources under controlled conditions. The reaction may require catalysts such as iron(III) chloride or aluminum chloride to facilitate the substitution reactions.
Industrial Production Methods
In an industrial setting, the production of 1-chloro-4-(chloromethyl)-3-fluoro-2-methylbenzene may involve large-scale chlorination and fluorination processes. These processes are carried out in reactors designed to handle the specific reaction conditions, including temperature, pressure, and the presence of catalysts. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-chloro-4-(chloromethyl)-3-fluoro-2-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to remove halogen atoms, resulting in the formation of simpler hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used under basic conditions to replace halogen atoms with hydroxyl groups.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the methyl group.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used to reduce the compound.
Major Products Formed
Substitution: Products include hydroxylated derivatives or other substituted benzene compounds.
Oxidation: Products include carboxylic acids or aldehydes.
Reduction: Products include simpler hydrocarbons with fewer halogen atoms.
Applications De Recherche Scientifique
1-chloro-4-(chloromethyl)-3-fluoro-2-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving halogenated compounds.
Medicine: The compound may be explored for its potential pharmacological properties, including its effects on biological pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-chloro-4-(chloromethyl)-3-fluoro-2-methylbenzene involves its interaction with molecular targets through its halogen and methyl groups. The compound can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially altering their activity. The presence of fluorine can enhance the compound’s stability and reactivity, making it a valuable tool in chemical and biological studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-chloro-4-(chloromethyl)benzene: Similar structure but lacks the fluorine atom.
1-chloro-4-methylbenzene: Lacks both the chloromethyl and fluorine groups.
1-fluoro-4-(chloromethyl)benzene: Similar structure but lacks the methyl group.
Uniqueness
1-chloro-4-(chloromethyl)-3-fluoro-2-methylbenzene is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties
Propriétés
Formule moléculaire |
C8H7Cl2F |
|---|---|
Poids moléculaire |
193.04 g/mol |
Nom IUPAC |
1-chloro-4-(chloromethyl)-3-fluoro-2-methylbenzene |
InChI |
InChI=1S/C8H7Cl2F/c1-5-7(10)3-2-6(4-9)8(5)11/h2-3H,4H2,1H3 |
Clé InChI |
MHMVXFCXSWVKEG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1F)CCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



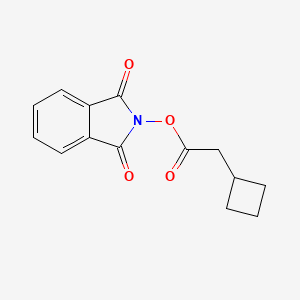

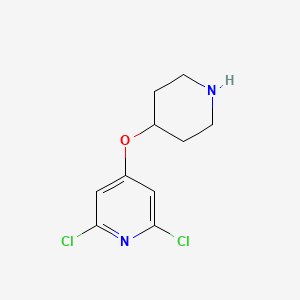
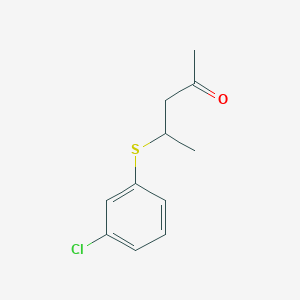
![{6-Azaspiro[2.5]octan-1-yl}methanamine](/img/structure/B13565401.png)

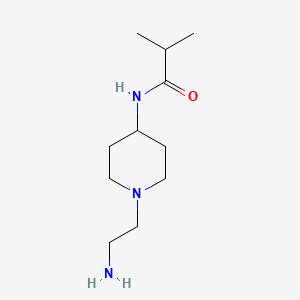
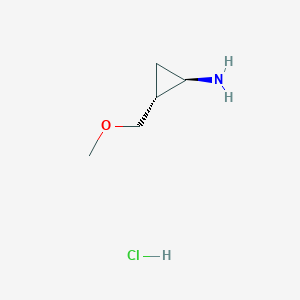
![(1R,4R)-2-(4-methoxyphenyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B13565427.png)
